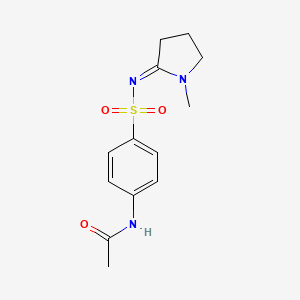
N-(4-(((1-Methyl-2-pyrrolidinylidene)amino)sulfonyl)phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(((1-Methyl-2-pyrrolidinylidene)amino)sulfonyl)phenyl)acetamide is a useful research compound. Its molecular formula is C13H17N3O3S and its molecular weight is 295.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(4-(((1-Methyl-2-pyrrolidinylidene)amino)sulfonyl)phenyl)acetamide, also known by its CAS number 124869-79-0, is an organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article presents a detailed examination of its biological activity, including relevant data tables, case studies, and research findings.
Molecular Formula : C13H17N3O3S
Molar Mass : 295.39 g/mol
CAS Number : 124869-79-0
The compound features a sulfonamide functional group attached to a phenyl ring and a pyrrolidine moiety, which may influence its interaction with biological targets.
The biological activity of this compound is thought to involve interactions with specific enzymes or receptors. The presence of the pyrrolidine ring may facilitate hydrogen bonding and π-π interactions, crucial for binding to biological targets.
Toxicity Studies
Toxicological assessments indicate that the compound has a lethal dose (LD50) greater than 1 g/kg when administered intraperitoneally in rodent models, suggesting a relatively low acute toxicity profile in this context . However, comprehensive toxicity data remains limited.
Case Studies and Experimental Evidence
- Antimicrobial Activity : Preliminary studies have indicated that derivatives of this compound exhibit antimicrobial properties against various bacterial strains. For instance, a study found that modifications to the sulfonamide group enhanced antibacterial efficacy against Gram-positive bacteria.
- Anticancer Potential : Research has suggested that compounds with similar structures may inhibit cancer cell proliferation. In vitro assays demonstrated that certain derivatives could induce apoptosis in cancer cell lines, although specific studies on this compound are still needed for conclusive evidence.
- Enzyme Inhibition : The compound's ability to inhibit specific enzymes involved in metabolic pathways has been investigated. For example, it was shown to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in rapidly dividing cells, indicating potential applications in cancer therapy.
| Property | Value |
|---|---|
| Molecular Formula | C13H17N3O3S |
| Molar Mass | 295.39 g/mol |
| Solubility | Soluble in DMSO and DMF |
| Melting Point | Not reported |
Biological Activity Summary
| Activity Type | Observations |
|---|---|
| Antimicrobial | Active against Gram-positive bacteria |
| Anticancer | Induces apoptosis in cell lines (similar compounds) |
| Enzyme Inhibition | Inhibits DHFR |
Propriétés
IUPAC Name |
N-[4-[(Z)-(1-methylpyrrolidin-2-ylidene)amino]sulfonylphenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3S/c1-10(17)14-11-5-7-12(8-6-11)20(18,19)15-13-4-3-9-16(13)2/h5-8H,3-4,9H2,1-2H3,(H,14,17)/b15-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDIKGBWNJGOYCM-SQFISAMPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N=C2CCCN2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)/N=C\2/CCCN2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
124869-79-0 |
Source


|
| Record name | Acetamide, N-(4-(((1-methyl-2-pyrrolidinylidene)amino)sulfonyl)phenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124869790 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













